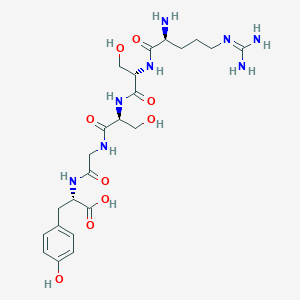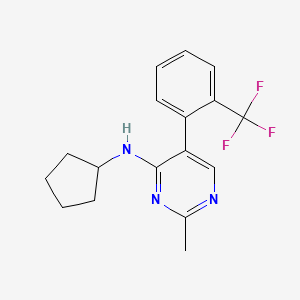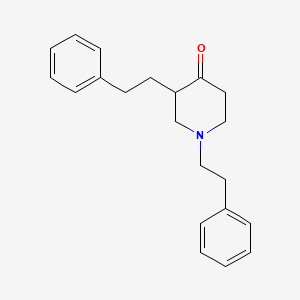
3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of bromine atoms and an ethenyl group in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole typically involves the bromination of 1-ethenyl-5-methyl-1H-pyrazole. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for ethyl derivatives.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.
Major Products
Substitution: Amino or thiol derivatives of the pyrazole.
Oxidation: Epoxides or hydroxyl derivatives.
Reduction: Ethyl derivatives.
Coupling: Complex heterocyclic compounds with extended conjugation.
Scientific Research Applications
3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and ethenyl group can play a crucial role in binding interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromo-5-methyl-1H-pyrazole: Lacks the ethenyl group, making it less reactive in certain coupling reactions.
3,5-Dibromo-1H-pyrazole: Different substitution pattern, leading to variations in reactivity and applications.
1-Ethenyl-5-methyl-1H-pyrazole: Lacks bromine atoms, resulting in different chemical behavior.
Uniqueness
3,4-Dibromo-1-ethenyl-5-methyl-1H-pyrazole is unique due to the presence of both bromine atoms and an ethenyl group, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.
Properties
CAS No. |
923035-91-0 |
|---|---|
Molecular Formula |
C6H6Br2N2 |
Molecular Weight |
265.93 g/mol |
IUPAC Name |
3,4-dibromo-1-ethenyl-5-methylpyrazole |
InChI |
InChI=1S/C6H6Br2N2/c1-3-10-4(2)5(7)6(8)9-10/h3H,1H2,2H3 |
InChI Key |
RRHZMGIEFBDSDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C=C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethenylbis[4-(trifluoromethyl)phenyl]silane](/img/structure/B14188931.png)
![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)



![4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate](/img/structure/B14188948.png)




![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)



